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Introduction
CP-LC-0867 is a novel, ionizable cationic lipid designed for the formulation of lipid

nanoparticles (LNPs) to facilitate the in vivo delivery of nucleic acids, such as messenger RNA

(mRNA) and circular RNA (circRNA). Its unique thiolactone-based structure is engineered to

enhance the efficacy and stability of nucleic acid-based vaccines and therapeutics. In

preclinical studies, LNP formulations incorporating CP-LC-0867 have demonstrated significant

potential as vaccine adjuvants, eliciting robust and durable immune responses. These

application notes provide a comprehensive overview of the use of CP-LC-0867 in preclinical

vaccine research, including its mechanism of action, quantitative summaries of key

experimental data, and detailed protocols for its application.

Mechanism of Action: Innate Immune Stimulation
The adjuvant properties of CP-LC-0867 are attributed to the intrinsic ability of the ionizable lipid

component of the LNP to activate the innate immune system. While research is ongoing to fully

elucidate the specific pathways engaged by CP-LC-0867, the general mechanism for ionizable

lipids involves the activation of pattern recognition receptors (PRRs) upon cellular uptake of the

LNP-vaccine complex. This activation triggers downstream signaling cascades that lead to the

production of pro-inflammatory cytokines and chemokines, creating a microenvironment that

promotes a strong adaptive immune response.
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Key signaling pathways implicated in the adjuvant effect of ionizable lipid nanoparticles include:

Toll-Like Receptor 4 (TLR4) Signaling: Ionizable lipids can be recognized by TLR4 on the

surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. This

interaction initiates a signaling cascade that leads to the activation of transcription factors

like Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).

NF-κB and IRF Activation: The activation of NF-κB and IRFs results in the transcription and

secretion of a variety of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and Type I interferons

(IFN-α/β). These molecules are critical for the maturation and activation of APCs, enhancing

their ability to present antigens to T cells.

NLRP3 Inflammasome Activation: Some ionizable lipids have been shown to activate the

NLRP3 inflammasome, a multi-protein complex in the cytoplasm of immune cells. This leads

to the cleavage and activation of caspase-1, which in turn processes pro-interleukin-1β (pro-

IL-1β) and pro-IL-18 into their mature, secreted forms. IL-1β is a potent inflammatory

cytokine that plays a crucial role in initiating and amplifying immune responses.
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Caption: Innate immune signaling initiated by CP-LC-0867 LNPs.

Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating LNP-

based vaccines formulated with CP-LC-0867.

Table 1: In Vivo Protein Expression with circRNA-LNP
Formulations
This study compared the in vivo expression of luciferase from a circular RNA payload delivered

by LNPs formulated with either CP-LC-0867 or the commercially available ionizable lipid, SM-

102.

Formulation
Peak Luciferase
Expression
(photons/s/cm²/sr)

Duration of
Expression

Animal Model

circRNA-LNP (CP-LC-

0867)

Consistently Higher

vs. SM-102
At least 14 days Mice

circRNA-LNP (SM-

102)

Lower than CP-LC-

0867
Not specified Mice

Data derived from a study focused on circRNA therapeutics and may not be fully representative

of vaccine applications but demonstrates the efficiency of CP-LC-0867 in vivo.

Table 2: Immunogenicity of a SARS-CoV-2 mRNA
Vaccine (CPVax-CoV) in Mice
This study evaluated the B- and T-cell responses in mice following immunization with a SARS-

CoV-2 mRNA vaccine formulated with a novel thiolactone-based ionizable lipid from the same

family as CP-LC-0867.[1][2][3][4][5]
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Vaccine
Formulation

Antigen-Specific
IgG Titer (Endpoint
Titer)

Splenocyte IFN-γ
Levels (Spot-
Forming
Cells/10^6)

Animal Model

CPVax-CoV (with

novel ionizable lipid)

Significantly Improved

vs. Commercial

mRNA Vaccines

Significantly Increased

vs. Commercial

mRNA Vaccines

Mice

Commercial mRNA

Vaccine 1

Baseline for

Comparison

Baseline for

Comparison
Mice

Commercial mRNA

Vaccine 2

Baseline for

Comparison

Baseline for

Comparison
Mice

Note: This data is from a study on a vaccine (CPVax-CoV) containing a novel ionizable lipid

from the same chemical family as CP-LC-0867. The results are considered indicative of the

potential performance of CP-LC-0867 in a vaccine context.

Experimental Protocols
The following are representative protocols for the use of CP-LC-0867 in preclinical vaccine

research. These should be adapted based on the specific nucleic acid payload, antigen, and

research question.

Formulation of CP-LC-0867 Lipid Nanoparticles
This protocol describes a standard method for formulating LNPs using a microfluidic mixing

device.

Materials:

CP-LC-0867 in ethanol

Helper lipids (e.g., DSPC, Cholesterol, PEG-lipid) in ethanol

Nucleic acid (mRNA or circRNA) in an aqueous buffer (e.g., citrate buffer, pH 4.0)

Microfluidic mixing device and cartridges
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Dialysis cassettes or tangential flow filtration (TFF) system

Sterile, nuclease-free solutions and consumables

Protocol:

Prepare Lipid Mixture: In a sterile, nuclease-free tube, combine CP-LC-0867 and helper

lipids in ethanol at the desired molar ratio.

Prepare Nucleic Acid Solution: Dilute the nucleic acid payload to the target concentration in

the aqueous buffer.

Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's

instructions. Load the lipid mixture and the nucleic acid solution into separate syringes.

LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow

rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the

LNPs, encapsulating the nucleic acid.

Buffer Exchange and Concentration: Remove the ethanol and exchange the buffer to a

neutral pH formulation buffer (e.g., PBS, pH 7.4) using either dialysis against the formulation

buffer or a TFF system. The TFF system can also be used to concentrate the LNP solution.

Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.

Characterization: Analyze the LNP formulation for particle size, polydispersity index (PDI),

zeta potential, and encapsulation efficiency. Store at 2-8°C.

Experimental Workflow for LNP Formulation
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Caption: Workflow for CP-LC-0867 LNP formulation.

In Vivo Immunogenicity Study in Mice
This protocol outlines a typical immunization and sample collection schedule for evaluating the

immunogenicity of a CP-LC-0867 LNP-based vaccine.

Animals:

6-8 week old female BALB/c or C57BL/6 mice.

Groups:

CP-LC-0867 LNP-mRNA Vaccine (e.g., 10 µg mRNA dose)

Control LNP (empty)
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Saline/PBS

Protocol:

Primary Immunization (Day 0): Administer a 50 µL intramuscular (IM) injection of the vaccine

or control into the hind limb of each mouse.

Booster Immunization (Day 21): Administer a second IM injection of the same formulation.

Serum Collection: Collect blood via submandibular or tail vein bleed at baseline (Day 0), and

at specified time points post-immunization (e.g., Day 20, Day 35, Day 42) to assess antibody

responses.

Spleen and Lymph Node Harvest (e.g., Day 42): Euthanize mice and aseptically harvest

spleens and draining lymph nodes for the analysis of T-cell responses.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Antigen-Specific IgG
Protocol:

Plate Coating: Coat 96-well ELISA plates with the target antigen (e.g., 2 µg/mL in PBS) and

incubate overnight at 4°C.

Blocking: Wash the plates and block with a blocking buffer (e.g., 5% skim milk in PBS-T) for

2 hours at room temperature.

Sample Incubation: Add serially diluted mouse serum samples to the wells and incubate for 2

hours at room temperature.

Secondary Antibody: Wash the plates and add a horseradish peroxidase (HRP)-conjugated

anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.

Detection: Wash the plates and add a TMB substrate solution. Stop the reaction with a stop

solution (e.g., 2N H₂SO₄).
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Data Analysis: Read the absorbance at 450 nm. The endpoint titer is defined as the

reciprocal of the highest serum dilution that gives an absorbance value above a pre-

determined cutoff (e.g., 2-3 times the background).

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
Protocol:

Cell Preparation: Process harvested spleens into single-cell suspensions.

Plate Preparation: Coat ELISpot plates with an anti-mouse IFN-γ capture antibody overnight

at 4°C.

Cell Plating: Wash and block the plates. Add splenocytes to the wells in the presence of the

target antigen (e.g., peptide pools), a positive control (e.g., PMA/Ionomycin), or a negative

control (media only).

Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

Detection: Lyse the cells and wash the plates. Add a biotinylated anti-mouse IFN-γ detection

antibody.

Spot Development: Add streptavidin-alkaline phosphatase and incubate. Add the substrate to

develop the spots.

Data Analysis: Wash and dry the plates. Count the spots using an ELISpot reader. Express

the results as spot-forming cells (SFCs) per million splenocytes.

Conclusion
CP-LC-0867 is a promising ionizable lipid for the development of next-generation nucleic acid

vaccines. Its ability to be formulated into stable LNPs that efficiently deliver their payload and

intrinsically stimulate the innate immune system makes it a potent adjuvant for preclinical

vaccine research. The protocols and data presented here provide a framework for researchers

to effectively utilize CP-LC-0867 in their vaccine development programs. Further optimization

of formulations and immunization regimens is encouraged to maximize the potential of this

novel delivery system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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